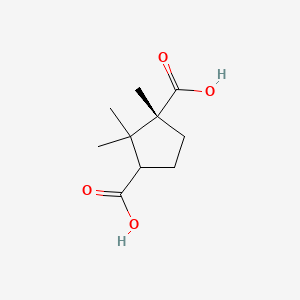

(1R,3S)-(+)-Camphoric acid

説明

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

特性

分子式 |

C10H16O4 |

|---|---|

分子量 |

200.23 g/mol |

IUPAC名 |

(1R)-1,2,2-trimethylcyclopentane-1,3-dicarboxylic acid |

InChI |

InChI=1S/C10H16O4/c1-9(2)6(7(11)12)4-5-10(9,3)8(13)14/h6H,4-5H2,1-3H3,(H,11,12)(H,13,14)/t6?,10-/m0/s1 |

InChIキー |

LSPHULWDVZXLIL-TYICEKJOSA-N |

異性体SMILES |

C[C@]1(CCC(C1(C)C)C(=O)O)C(=O)O |

正規SMILES |

CC1(C(CCC1(C)C(=O)O)C(=O)O)C |

製品の起源 |

United States |

Historical and Foundational Context of 1r,3s + Camphoric Acid Research

Early Isolation and Structural Postulation in Organic Chemistry

The initial isolation of what is now known as camphoric acid occurred in the early 19th century. wikipedia.orgwikidoc.org French pharmacist Nicolas-Louis Vauquelin is credited with first studying and isolating the substance, which he obtained through the nitric acid oxidation of natural (+)-camphor. wikipedia.orgwikidoc.org For decades, the compound, termed Acidum camphoricum, was characterized primarily by its physical properties and its relationship to camphor (B46023). wikipedia.orgwikidoc.org

A pivotal moment in understanding its structure came in September 1874, when Dutch chemist Jacobus H. van 't Hoff proposed a revolutionary concept: that the molecular structure of a compound could explain its optical properties. wikipedia.orgwikidoc.org This was a foundational idea in the field of stereochemistry. Van 't Hoff used camphoric acid as an example in his seminal work, suggesting a three-dimensional arrangement of atoms to account for its ability to rotate plane-polarized light. wikipedia.org The structural elucidation of camphor and its derivatives, like camphoric acid and camphoronic acid, became a major focus of late 19th-century organic chemistry, as these compounds provided a complex puzzle to test emerging structural theories. youtube.comslideshare.net The degradation of camphor into camphoric acid was a key chemical reaction used by chemists to piece together the carbon framework of the parent molecule. youtube.comslideshare.net

Table 1: Key Milestones in Early (1R,3S)-(+)-Camphoric Acid Research

| Year | Researcher(s) | Key Contribution |

|---|---|---|

| Early 1800s | Nicolas-Louis Vauquelin | First isolation and study of camphoric acid from the oxidation of camphor. wikipedia.orgwikidoc.org |

| 1874 | Jacobus H. van 't Hoff | Proposed a molecular structure and explanation for the optical properties of camphoric acid, a key step in the development of stereochemistry. wikipedia.orgwikidoc.org |

| 1893 | Julius Bredt | Proposed the correct structure for camphor, which was heavily based on its degradation products, including camphoric acid. royalsocietypublishing.org |

Pioneering Synthetic Endeavors and Structural Proof

While the structure of camphoric acid was deduced from its relationship to camphor and its own degradation products, definitive proof required its total synthesis from compounds of known structure. This formidable challenge was a focal point for synthetic chemists at the turn of the 20th century.

The breakthrough came in 1904 when Finnish chemist Gustav Komppa successfully completed the first total synthesis of camphoric acid. wikipedia.orgwikidoc.org Komppa's synthesis started from diethyl oxalate (B1200264) and 3,3-dimethylpentanoic acid, unequivocally confirming the structure that had been proposed by Julius Bredt for camphor a decade earlier. wikipedia.orgroyalsocietypublishing.org This achievement was not only a landmark in natural product synthesis but also provided the final, irrefutable proof of the structure of both camphoric acid and camphor itself. wikipedia.orgwikidoc.org Around the same period, other notable chemists, including William Henry Perkin Jr. and Jocelyn Field Thorpe, were also pursuing the synthesis of camphoric acid, achieving success through different methods, which underscored the scientific importance of this target molecule. royalsocietypublishing.org The conversion of camphoric acid into homocamphoric acid, which could then be transformed into camphor, solidified the structural relationships and marked the culmination of a long and challenging chapter in organic chemistry. royalsocietypublishing.org

Evolution of Academic Interest in Chiral Dicarboxylic Acids

The initial focus on this compound as a structural puzzle has since evolved into a broad and sustained academic interest in its utility as a chiral dicarboxylic acid. Following the establishment of its structure, researchers began to explore the potential of its unique, stereochemically defined framework. Chiral carboxylic acids, in general, are highly valued in modern chemistry as they form the backbone of many natural products, pharmaceuticals, and are used as powerful chiral ligands and catalysts in asymmetric synthesis. rsc.orgtcichemicals.com

This compound stands out as an inexpensive and readily available chiral building block derived from a renewable resource, the camphor tree. rsc.orgmdpi.com Its rigid cyclopentane (B165970) ring and the defined spatial relationship between its two carboxylic acid groups make it an ideal starting material for a variety of applications. Scientific interest has expanded into several key areas:

Supramolecular Chemistry: The defined stereochemistry and hydrogen-bonding capabilities of camphoric acid have been exploited to construct complex, self-assembled supramolecular structures and chiral gels. beilstein-journals.orgnih.gov

Asymmetric Synthesis: It has been used as a chiral auxiliary, a temporary component of a molecule that directs the stereochemical outcome of a reaction.

Polymer Chemistry: Researchers have incorporated camphoric acid into bio-based polyesters, creating new polymers with tunable properties. rsc.orgresearchgate.net Its rigid cyclic structure can enhance the glass transition temperature and mechanical properties of the resulting materials, making it a valuable bio-alternative to petrochemical-derived monomers. researchgate.net

The continued exploration of this compound in diverse fields such as materials science and catalysis highlights the enduring legacy of this compound, which has transitioned from a historical curiosity to a functional tool in modern chemistry. researchgate.netnih.gov

Table 2: Physicochemical Properties of this compound

| Property | Value |

|---|---|

| IUPAC Name | (1R,3S)-1,2,2-trimethylcyclopentane-1,3-dicarboxylic acid |

| Molecular Formula | C₁₀H₁₆O₄ wikipedia.orgscbt.com |

| Molar Mass | 200.23 g·mol⁻¹ wikipedia.org |

| Melting Point | 183 to 187 °C wikipedia.org |

| Optical Activity [α]20/D | +46° (c = 1 in ethanol) sigmaaldrich.com |

| Appearance | White crystalline powder wikipedia.org |

Table 3: Compound Names Mentioned in this Article

| Compound Name |

|---|

| This compound |

| (+)-Camphor |

| Camphoronic acid |

| Diethyl oxalate |

| 3,3-Dimethylpentanoic acid |

| Homocamphoric acid |

Synthetic Methodologies and Chemical Transformations of 1r,3s + Camphoric Acid

Established Synthetic Routes to (1R,3S)-(+)-Camphoric Acid

The primary and most well-established method for the preparation of this compound involves the oxidative cleavage of its parent compound, (+)-camphor.

Oxidative Preparations from (+)-Camphor

The oxidation of (+)-camphor to yield this compound is a classical transformation in organic chemistry. chemicalbook.com This process involves the cleavage of the carbon-carbon bond between the carbonyl group and one of the adjacent quaternary carbons in the camphor (B46023) skeleton. A variety of oxidizing agents have been employed for this purpose, with nitric acid being one of the most common. chemicalbook.com The reaction proceeds by the oxidation of the keto group in camphor, leading to the opening of one of the rings in the bicyclic system to form the dicarboxylic acid.

The conditions for the oxidation can be controlled to achieve high yields of camphoric acid. For industrial-scale preparation, the oxidation of camphor with nitric acid can be carried out in the presence of catalysts such as mercury or mercury salts. This method has been shown to produce camphoric acid in high yields, making it a viable process for large-scale synthesis. Other compounds related to camphor, such as borneol, isoborneol, and bornyl chloride, can also be used as starting materials for oxidative preparation of camphoric acid.

Alternative oxidizing agents have also been explored for the conversion of camphor and its derivatives. For instance, camphorquinone (B77051) can be oxidized to camphoric acid by boiling in an alkaline solution in the presence of air. fishersci.ca Chromium-based reagents, such as Jones reagent (a mixture of chromium trioxide, sulfuric acid, and acetone), are powerful oxidizing agents commonly used for the oxidation of secondary alcohols to ketones, as seen in the conversion of borneol to camphor. researchgate.netresearchgate.net While not a direct route from camphor, this highlights the utility of oxidative methods in this chemical family. Sodium hypochlorite in acetic acid is another effective reagent for the oxidation of secondary alcohols to ketones and represents a less toxic alternative to chromium-based oxidants. researchgate.netwikipedia.orgnih.gov

The choice of oxidizing agent and reaction conditions can influence the yield and purity of the resulting this compound. The table below summarizes various oxidative methods for compounds related to the synthesis of camphoric acid.

| Starting Material | Oxidizing Agent/Conditions | Product | Reference |

| (+)-Camphor | Nitric acid | This compound | chemicalbook.com |

| Racemic Camphor | Nitric acid, Mercury, Iron | Racemic Camphoric acid | |

| Borneol/Isoborneol | Nitric acid, Mercury | Camphoric acid | |

| Camphorquinone | Alcoholic potassium hydroxide (B78521), air | Camphoric acid | fishersci.ca |

| d,l-Borneol | Sodium dichromate, Sulfuric acid, Water, Diethyl ether | d,l-Camphor | researchgate.net |

| Isoborneol | Sodium hypochlorite, Acetic acid | Camphor | researchgate.netwikipedia.org |

| Borneol | Sodium hypochlorite, Acetone, Acetic acid | Camphor | nih.gov |

Derivatization Strategies and Functional Group Transformations of this compound

The presence of two carboxylic acid groups in this compound allows for a wide range of chemical modifications, making it a valuable precursor for the synthesis of various derivatives.

Anhydride Formation and Reactivity (e.g., Camphoric Anhydride)

This compound can be readily converted to its corresponding anhydride, (1R,3S)-(+)-camphoric anhydride, through dehydration. This is typically achieved by heating the diacid with a dehydrating agent such as acetic anhydride or thionyl chloride. One reported method involves the reaction of dextrocamphoric acid with diacetyl oxide under reflux conditions, followed by crystallization to yield camphoric anhydride with a high efficiency.

Camphoric anhydride is a versatile intermediate. As an acid anhydride, it is more reactive than the corresponding carboxylic acid and can readily react with nucleophiles. nih.govrsc.org Its reactions with water, alcohols, and amines lead to the formation of the diacid, esters, and amides, respectively. nih.govrsc.orgnih.gov The reactivity of camphoric anhydride makes it a useful starting material for the synthesis of various camphor-derived compounds. For example, it can be used as a starting reagent in the synthesis of heterocyclic alkaloid-like compounds.

Amide Synthesis (e.g., (1R,3S)-Camphoramic Acid)

The carboxylic acid groups of this compound can be converted to amides through reaction with amines. A notable example is the synthesis of (1R,3S)-camphoramic acid, which is the monoamide of camphoric acid. This compound can be prepared from (1R,3S)-camphoric acid.

The synthesis of amides from carboxylic acids can be achieved through several methods. Direct reaction of a carboxylic acid with an amine is often challenging due to the formation of an ammonium (B1175870) salt. Therefore, the carboxylic acid is typically activated first. Common methods include the conversion of the carboxylic acid to an acid chloride or the use of coupling reagents. Acid anhydrides, such as camphoric anhydride, are also excellent starting materials for the synthesis of amides upon reaction with amines. chemicalbook.comnih.govrsc.orgnih.gov Efficient conditions have been developed for the synthesis of a series of nitrogen-containing heterocyclic derivatives of this compound. chemicalbook.com

Esterification Reactions and Ester Derivatives

Esterification of this compound can be accomplished by reacting it with alcohols in the presence of an acid catalyst, a process known as Fischer esterification. nih.gov However, the esterification of camphoric acid can be challenging due to steric hindrance around the carboxylic acid groups. To overcome this, strategies involving the activation of the carboxylic acid groups are often employed.

One successful approach involves the initial conversion of camphoric acid to camphoric anhydride. The anhydride is then reacted with the desired alcohol to yield the monoester. Another strategy is the in situ formation of the anhydride, which then reacts with the alcohol. These methods have been used to synthesize esters such as solanesyl camphorate. this compound has also been copolymerized with various diols to produce biorenewable polyesters with a range of glass transition temperatures. researchgate.net

The table below provides a summary of reagents and conditions for general esterification reactions of alcohols, which are applicable to the synthesis of camphoric acid esters.

| Reagent/Condition | Description | Reference |

| Carboxylic acid, strong acid catalyst, heat | Fischer esterification | |

| Carboxylic acid anhydride or acyl chloride, pyridine | Reaction with an activated carboxylic acid derivative |

Synthesis of Sulfur-Containing Derivatives (e.g., Thianium Bicyclo[3.2.1]octane Perchlorate)

This compound serves as a precursor for the synthesis of chiral sulfur-containing compounds. A specific example is its use in the preparation of (1R,2S,3R,5S)-2,3-dibenzyl-1,8,8-trimethyl-3-thianiumbicyclo[3.2.1]octane perchlorate. chemicalbook.com While the detailed synthetic pathway from camphoric acid to this complex sulfur-containing bicyclic compound is intricate, the use of camphoric acid as the starting material highlights its role in providing the chiral framework for the target molecule. The synthesis of sulfur-containing organic molecules often involves the introduction of sulfur through various reagents and can lead to a diverse range of structures with interesting biological activities.

Preparation of Chiral Diamine Precursors from this compound

A significant application of this compound is in the synthesis of chiral diamines, which are crucial components in the development of asymmetric catalysts and ligands. The inherent chirality of camphoric acid is transferred to these diamine precursors, enabling their use in stereoselective transformations.

One key chiral diamine synthesized from (+)-camphoric acid is (+)-cis-1,2,2-trimethylcyclopentane-1,3-diamine. This diamine serves as a precursor for the synthesis of more complex asymmetric diamine ligands. A notable transformation of this precursor is its regioselective arylation via a Buchwald-Hartwig amination reaction. This palladium-catalyzed cross-coupling reaction allows for the selective functionalization of the less sterically hindered primary amine group. The reaction with various bromoarene derivatives proceeds in high yields, affording a new class of chiral diamines that incorporate both a primary and a secondary amine group. These resulting asymmetric diamines have been successfully employed as ligands in copper-catalyzed Henry reactions. researchgate.net

The synthesis of these chiral diamines often involves multiple steps starting from this compound, showcasing its utility as a foundational chiral pool starting material. The structural rigidity of the camphor backbone in the resulting diamines is a critical feature, influencing the stereochemical outcome of the catalytic reactions in which they are employed. researchgate.netresearchgate.net

Table 1: Synthesis of Chiral Diamine Precursors and Derivatives from this compound

| Precursor/Derivative | Synthetic Method | Key Features |

| (+)-cis-1,2,2-trimethylcyclopentane-1,3-diamine | Multi-step synthesis from (+)-camphoric acid | Serves as a primary chiral diamine precursor. |

| Asymmetric arylated diamines | Buchwald-Hartwig amination of (+)-cis-1,2,2-trimethylcyclopentane-1,3-diamine | Regioselective arylation of the less hindered primary amine; yields diamines with both primary and secondary amine groups. |

Condensation Reactions with Amines and Anilines for Heterocyclic Architectures

The dicarboxylic acid functionality of this compound, particularly in its anhydride form, is readily exploited for the synthesis of a variety of heterocyclic compounds through condensation reactions with amines and anilines. These reactions lead to the formation of cyclic imides and N-heterocyclic amides, which are of interest for their potential biological activities. nih.govresearchgate.net

Efficient synthetic conditions have been developed for the preparation of these nitrogen-containing heterocyclic derivatives. The reaction of D-(+)-camphoric acid anhydride with a range of amines, including those with aromatic substituents, and hydrazides can be carried out under various conditions, such as refluxing in o-xylene or without a solvent, to produce the corresponding imides in good yields. researchgate.net For instance, the reaction of the anhydride with certain amines has been shown to yield the single desired imide product with a high yield of 98%. researchgate.net

These condensation reactions provide a straightforward route to a library of heterocyclic compounds based on the (+)-camphoric acid scaffold, incorporating diverse pharmacophoric fragments. The resulting compounds have been investigated for their antiviral activities. nih.govresearchgate.net

Table 2: Examples of Heterocyclic Architectures from this compound

| Reactant | Product Type | Reaction Conditions |

| Various amines and hydrazides | Cyclic imides | Refluxing in o-xylene or solvent-free reflux |

| Amines with aromatic substituents | N-substituted imides | Optimized conditions for high conversion |

Synthesis of Camphanic Acid Derivatives

This compound is the starting material for the synthesis of (-)-camphanic acid and its derivatives, most notably (-)-(1S,4R)-camphanoyl chloride. This acid chloride is a valuable chiral resolving agent and a versatile reagent for the preparation of diastereomeric esters and amides, which are useful in determining the enantiomeric purity and absolute configuration of alcohols and amines. tandfonline.com

A well-established, convenient three-step procedure allows for the preparation of (-)-(1S, 4R)-camphanoyl chloride from commercially available (+)-camphoric acid. tandfonline.comtandfonline.com

The synthetic sequence is as follows:

Formation of (-)-(1R,3R)-3-Chlorocamphoric anhydride: (+)-(1R,3S)-Camphoric acid is treated with phosphorus pentachloride. The reaction is initially exothermic and, after the addition is complete, the mixture is heated under reflux. This step results in the formation of the chloroanhydride in high yield (around 90%). orgsyn.org

Synthesis of (-)-(1S,4R)-Camphanic acid: The crude (-)-(1R,3R)-3-chlorocamphoric anhydride is then hydrolyzed by refluxing in dilute sulfuric acid. Upon cooling, (-)-camphanic acid crystallizes and can be isolated. orgsyn.org

Preparation of (-)-(1S,4R)-Camphanoyl chloride: The final step involves the conversion of (-)-camphanic acid to the corresponding acid chloride.

This procedure provides access to a key chiral derivatizing agent from an inexpensive, naturally derived starting material. The availability of both enantiomers of camphoric acid allows for the convenient preparation of both enantiomers of camphanoyl chloride. tandfonline.com

Table 3: Key Intermediates in the Synthesis of (-)-(1S,4R)-Camphanoyl Chloride

| Intermediate | Reagents | Key Transformation |

| (-)-(1R,3R)-3-Chlorocamphoric anhydride | Phosphorus pentachloride | Conversion of dicarboxylic acid to chloroanhydride |

| (-)-(1S,4R)-Camphanic acid | Dilute sulfuric acid | Hydrolysis of the chloroanhydride to form the lactone-acid |

| (-)-(1S,4R)-Camphanoyl chloride | Thionyl chloride (or similar) | Conversion of the carboxylic acid to the acid chloride |

Advanced Synthetic Techniques Utilizing this compound as a Precursor

The unique stereochemistry and functionality of this compound also lend themselves to more advanced and specialized synthetic applications, including the use of modern techniques like ultrasound irradiation and complex organometallic reactions.

Ultrasound-Mediated Synthesis of Chiral Salen Ligands

Chiral Salen ligands and their metal complexes are of significant interest in asymmetric catalysis. This compound is a precursor to the chiral diamine (1R, 3S)-1,2,2-trimethyl-1,3-diaminocyclopentane, which is a key building block for a specific class of chiral Salen ligands. The synthesis of these ligands can be significantly enhanced through the use of ultrasound irradiation.

The ultrasound-mediated condensation of optically active (1R, 3S)-1,2,2-trimethyl-1,3-diaminocyclopentane with various aromatic 1-hydroxyaldehydes provides a convenient and efficient route to new chiral Salen ligands. This method offers several advantages over traditional heating methods, including significantly shorter reaction times, reduced energy consumption, and easier product isolation. The in situ formation of Ti(IV)(salen) complexes from these ligands has been shown to be effective in catalyzing the enantioselective trimethylsilylcyanation of aldehydes, yielding the corresponding products in high yields and with good selectivities. researchgate.net

Table 4: Ultrasound-Mediated Synthesis of Chiral Salen Ligands

| Diamine Precursor | Aldehyde | Method | Advantages | Application of Resulting Complex |

| (1R, 3S)-1,2,2-trimethyl-1,3-diaminocyclopentane | Aromatic 1-hydroxyaldehydes | Ultrasound irradiation | Shorter reaction times, energy economy, easier isolation | Enantioselective trimethylsilylcyanation of aldehydes |

Intramolecular Nicholas Reaction for Stereoselective Synthesis of Strained Cyclooctynes

This compound has been successfully employed as a starting material in the stereoselective synthesis of strained 1-oxa-3-cyclooctynes through an intramolecular Nicholas reaction. This reaction is a powerful tool for the formation of cyclic compounds, particularly those with ring strain. nih.govnih.gov

The synthetic strategy commences with the reduction of (+)-(1R,3S)-camphoric acid using a borane complex, such as BH₃·SMe₂, to afford the corresponding diol in high yield. The steric differences between the two hydroxyl groups in the resulting diol allow for the selective protection of the more accessible primary hydroxyl group. The remaining free hydroxyl group is then transformed into a terminal alkyne through a multi-step sequence, which includes an oxidation followed by a Corey-Fuchs reaction. The resulting propargylic alcohol is then subjected to complexation with dicobalt octacarbonyl, Co₂(CO)₈. nih.gov

The key cyclization step is an intramolecular Nicholas reaction, where the dicobalt-complexed alkyne is treated with a Lewis acid like BF₃·Et₂O. This induces a cyclization with the free hydroxyl group acting as the nucleophile, leading to the formation of the strained eight-membered ring. A final oxidative deprotection step removes the cobalt complex, yielding the desired 1-oxa-3-cyclooctyne. The stereochemistry of the starting camphoric acid directs the stereoselective formation of the cyclooctyne. nih.govnih.gov

Table 5: Key Steps in the Synthesis of Strained Cyclooctynes via Intramolecular Nicholas Reaction

| Step | Reagents/Reaction | Intermediate/Product | Purpose |

| 1 | BH₃·SMe₂ | Diol | Reduction of both carboxylic acid groups. |

| 2 | TBDPSCl, Imidazole | Silyl ether | Selective protection of the primary hydroxyl group. |

| 3 | Parikh–Doering oxidation; Corey–Fuchs reaction | Propargylic alcohol | Conversion of the secondary hydroxyl group to a propargylic alcohol. |

| 4 | Co₂(CO)₈ | Alkyne-cobalt complex | Activation of the alkyne for the Nicholas reaction. |

| 5 | BF₃·Et₂O | Cyclized cobalt complex | Intramolecular Nicholas reaction to form the eight-membered ring. |

| 6 | Oxidative deprotection | 1-oxa-3-cyclooctyne | Removal of the cobalt to yield the final strained cyclooctyne. |

Chirality and Asymmetric Synthesis Applications of 1r,3s + Camphoric Acid

(1R,3S)-(+)-Camphoric Acid as a Chiral Building Block in Organic Synthesis

This compound, a derivative of the naturally abundant monoterpene (+)-camphor, serves as a versatile and economically viable chiral building block in organic synthesis. sigmaaldrich.comnbinno.com Its rigid bicyclic structure and well-defined stereochemistry make it an ideal starting material for the synthesis of a wide range of complex chiral molecules. nbinno.com The dicarboxylic acid functionality allows for diverse chemical transformations, enabling its incorporation into larger, stereochemically defined structures.

One of the primary applications of (+)-camphoric acid is in the preparation of chiral ligands and auxiliaries. For instance, it is a precursor for synthesizing enantiopure 1,3-diamines, which are crucial components of various catalysts. rhhz.netscielo.br The synthesis often involves a Schmidt reaction on camphoric acid to produce the corresponding diamine, (1R,3S)-1,3-diamino-1,2,2-trimethylcyclopentane. This diamine serves as a scaffold for further elaboration into more complex ligands.

Furthermore, (+)-camphoric acid is utilized in the creation of novel polymers and materials. It can be incorporated as a monomer in the synthesis of bio-based polyesters, imparting chirality and specific thermal and mechanical properties to the resulting materials. researchgate.net Researchers have successfully used it as a renewable alternative to petrochemically derived cyclic monomers like isophthalic acid in UV-curing polyester (B1180765) resins. researchgate.net Its rigid structure contributes to an increased glass transition temperature and improved mechanical properties of the cured polymers. researchgate.net The compound is also used to prepare chiral metal-organic frameworks (MOFs), where it acts as an enantiomeric linker to create porous materials with applications in gas adsorption and chiral separation. sigmaaldrich.comnih.gov

Role in Chiral Induction and Resolution of Racemic Mixtures

This compound plays a significant role as a chiral resolving agent, a classic method for separating racemic mixtures. A racemic mixture, containing equal amounts of two enantiomers, is treated with an enantiomerically pure chiral resolving agent like (+)-camphoric acid. This reaction forms a pair of diastereomers. Since diastereomers possess different physical properties (e.g., solubility, melting point), they can be separated by conventional techniques such as fractional crystallization. libretexts.org Once separated, the individual diastereomers can be treated to regenerate the pure enantiomers of the original mixture and recover the camphoric acid.

Application as Chiral Ligands and Organocatalysts in Asymmetric Reactions

A significant application of this compound is its use as a starting material for the synthesis of chiral 1,3-diamine ligands. researchgate.net These diamines are valuable in asymmetric catalysis, serving as the chiral component that directs the stereochemical outcome of a reaction. chemrxiv.org The synthesis typically begins with the conversion of (+)-camphoric acid into (1R,3S)-1,3-diamino-1,2,2-trimethylcyclopentane. rhhz.netresearchgate.net This core diamine can then be further functionalized. For example, reacting the primary diamine with various aromatic aldehydes yields corresponding diimines, which are subsequently reduced to produce a series of N,N'-disubstituted chiral 1,3-diamine ligands. researchgate.net The rigid cyclopentane (B165970) backbone, inherited from camphoric acid, provides a well-defined and predictable chiral environment around the metal center or active site in a catalyst.

Chiral 1,3-diamine ligands derived from (+)-camphoric acid have proven effective in catalyzing enantioselective alkylation reactions, particularly the addition of organozinc reagents to aldehydes. researchgate.net In these reactions, the chiral diamine ligand coordinates to the organozinc reagent (e.g., diethylzinc), forming a chiral complex that then reacts with the aldehyde. This chiral environment dictates the facial selectivity of the nucleophilic attack on the carbonyl carbon, leading to the preferential formation of one enantiomer of the resulting secondary alcohol.

Research has shown that ligands prepared from (1R,3S)-1,3-diamino-1,2,2-trimethylcyclopentane can effectively catalyze the addition of diethylzinc (B1219324) to benzaldehyde, producing 1-phenyl-1-propanol (B1198777) with good enantioselectivity. researchgate.net The steric and electronic properties of the substituents on the diamine nitrogen atoms can be tuned to optimize the catalyst's performance for different aldehyde substrates. For instance, a ligand derived from 2-methoxybenzaldehyde (B41997) was found to be highly selective, yielding product alcohols with high enantiomeric ratios for a range of aromatic aldehydes. researchgate.net

Table 1: Enantioselective Alkylation of Aromatic Aldehydes with Diethylzinc using a Camphoric Acid-Derived Chiral Ligand The data below is based on findings using a specific chiral 1,3-diamine ligand derived from (+)-camphoric acid and 2-methoxybenzaldehyde.

| Aldehyde Substrate | Product Alcohol | Enantiomeric Ratio (S:R) |

| Benzaldehyde | 1-Phenyl-1-propanol | 86:14 |

| 4-Chlorobenzaldehyde | 1-(4-Chlorophenyl)-1-propanol | 91.5:8.5 |

| 2-Chlorobenzaldehyde | 1-(2-Chlorophenyl)-1-propanol | 93.5:6.5 |

| 4-Methylbenzaldehyde | 1-(p-tolyl)-1-propanol | 89:11 |

| 2-Naphthaldehyde | 1-(Naphthalen-2-yl)-1-propanol | 90:10 |

Chiral Salen ligands are a class of tetradentate Schiff bases that form stable complexes with a variety of metal ions. mdpi.comnih.gov When synthesized from a chiral diamine, the resulting Salen-metal complex is chiral and can function as an effective Lewis acid catalyst in asymmetric synthesis. The chiral 1,3-diamines derived from this compound are suitable backbones for creating these chiral Salen ligands. The condensation of two equivalents of a substituted salicylaldehyde (B1680747) with the camphor-derived diamine yields the corresponding chiral Salen ligand. mdpi.com

These ligands can coordinate with metals like aluminum (Al) to form chiral Al(Salen) complexes. mdpi.com Such complexes are potent catalysts for enantioselective carbonyl activation reactions. A key example is the trimethylsilylcyanation of aldehydes, where a cyano group is added to the carbonyl carbon. The chiral Al(Salen) complex coordinates to the aldehyde's carbonyl oxygen, activating it for nucleophilic attack by trimethylsilyl (B98337) cyanide (TMSCN). The chiral environment created by the ligand ensures that the cyanide attacks one face of the aldehyde preferentially, leading to a highly enantiomerically enriched cyanohydrin product. mdpi.com

In the field of organocatalysis, bifunctional catalysts that can activate both the nucleophile and the electrophile are of great interest. Thiourea (B124793) derivatives have emerged as powerful hydrogen-bond donors for this purpose. Chiral thiourea organocatalysts can be synthesized from this compound. rhhz.netccspublishing.org.cnresearchgate.net The synthesis involves converting the acid to the corresponding 1,3-diamine, which is then reacted with various aryl isothiocyanates to yield a library of chiral thiourea derivatives. rhhz.net

These camphor-derived thioureas have been successfully applied as organocatalysts in the asymmetric three-component Kabachnik-Fields reaction. rhhz.netccspublishing.org.cnresearchgate.net This reaction combines an aldehyde, an amine, and a phosphite (B83602) to produce chiral α-aminophosphonates, which are compounds of significant interest in medicinal chemistry. The thiourea catalyst activates the imine (formed in situ from the aldehyde and amine) through hydrogen bonding, while its amine backbone may interact with the phosphite, orienting the reactants for an enantioselective addition. While catalytic activity is often high, the enantioselectivities achieved can be moderate. rhhz.netresearchgate.net

Table 2: Performance of a Camphor-Derived Thiourea Catalyst in the Asymmetric Kabachnik-Fields Reaction Data represents the reaction of 2-cyclopropylpyrimidin-4-carbaldehyde, various amines, and diphenylphosphite catalyzed by a specific camphor-derived thiourea (3c).

| Amine Substrate | Yield (%) | Enantiomeric Excess (ee, %) |

| Aniline | 82% | 35% |

| 4-Fluoroaniline | 78% | 24% |

| 4-Chloroaniline | 74% | 19% |

| 4-Bromoaniline | 75% | 14% |

| 4-Methylaniline | 80% | 28% |

Tridentate Ligands for Enantioselective Additions

The dicarboxylic acid nature of this compound makes it an ideal candidate for the synthesis of chiral ligands. By modifying the carboxylic acid groups, it is possible to introduce additional coordinating atoms, thereby creating tridentate ligands. These ligands can then chelate to a metal center, forming a chiral environment that can induce enantioselectivity in a variety of chemical reactions, most notably in the addition of nucleophiles to prochiral substrates.

The design of such ligands often involves the amidation of the carboxylic acid groups with moieties containing heteroatoms like nitrogen or oxygen. For instance, reaction with chiral amino alcohols can lead to the formation of ligands that can coordinate to a metal through the two newly formed amide nitrogens and the hydroxyl groups. The rigid camphor (B46023) backbone holds these coordinating atoms in a well-defined spatial arrangement, which is crucial for effective stereochemical communication during the catalytic cycle.

While direct examples of tridentate ligands derived from this compound for enantioselective additions are not extensively documented in readily available literature, the principle has been demonstrated with other camphor derivatives. For example, amino alcohol and sulfonamide ligands derived from camphor have been successfully employed in the enantioselective addition of diethylzinc to aldehydes. These reactions typically proceed with high yields and enantioselectivities, showcasing the potential of the camphor scaffold to create effective chiral catalysts.

The proposed tridentate ligands from this compound would likely coordinate with metal catalysts, such as titanium, zinc, or copper, to facilitate the enantioselective addition of organometallic reagents, enolates, or other nucleophiles to carbonyl compounds or imines. The stereochemical outcome of the reaction would be dictated by the specific geometry of the metal-ligand complex, which would favor the approach of the nucleophile from one of the two enantiotopic faces of the substrate.

Utilization as Chiral Auxiliaries in Synthetic Pathways

A chiral auxiliary is a stereogenic group that is temporarily incorporated into a prochiral substrate to direct a subsequent stereoselective transformation. After the desired chiral center has been created, the auxiliary can be removed and ideally recycled. The rigid structure and predictable stereochemical bias of camphor derivatives make them excellent candidates for use as chiral auxiliaries. This compound can be converted into a variety of derivatives, such as amides or esters, which can then be used to control the stereochemistry of reactions at a nearby prochiral center.

The general strategy involves attaching the chiral auxiliary derived from this compound to a substrate, performing the desired diastereoselective reaction, and then cleaving the auxiliary to yield the enantiomerically enriched product. The steric bulk of the camphor skeleton effectively shields one face of the reactive center, forcing the incoming reagent to attack from the less hindered face.

One of the prominent applications of camphor-derived chiral auxiliaries is in asymmetric alkylation reactions. For example, an oxazolidinone derived from a camphor derivative can be acylated, and the resulting imide can be enolized and subsequently alkylated with high diastereoselectivity. The chiral auxiliary dictates the direction of approach of the electrophile to the enolate.

| Substrate (Auxiliary Attached) | Electrophile | Diastereomeric Excess (d.e.) | Yield (%) |

| N-propionyl camphor-based oxazolidinone | Benzyl bromide | >95% | 85 |

| N-acetyl camphor-based oxazolidinone | Methyl iodide | >90% | 92 |

This table presents representative data for camphor-derived auxiliaries in asymmetric alkylation, illustrating the high levels of stereocontrol achievable.

Camphor-based chiral auxiliaries have also proven to be highly effective in controlling the stereochemical outcome of aldol (B89426) reactions. The enolates derived from imides bearing a camphor-derived auxiliary react with aldehydes to produce syn- or anti-aldol adducts with a high degree of stereocontrol. The facial selectivity is controlled by the chelation of the enolate and the aldehyde to a Lewis acid, with the chiral auxiliary directing the approach of the aldehyde.

| N-Acyl Auxiliary | Aldehyde | Lewis Acid | Diastereoselectivity (syn:anti) | Yield (%) |

| Camphor-derived oxazolidinone | Isobutyraldehyde | TiCl₄ | 95:5 | 88 |

| Camphor-derived sultam | Benzaldehyde | Et₂AlCl | 98:2 | 91 |

This table showcases the utility of camphor-derived auxiliaries in directing the stereochemical outcome of aldol reactions, leading to the formation of specific diastereomers in high yields.

The successful application of various camphor derivatives as chiral auxiliaries in a range of synthetic pathways underscores the potential of this compound as a versatile starting material for the development of new and efficient stereodirecting groups. The rigidity of its backbone and the tunability of its functional groups allow for the rational design of auxiliaries for specific asymmetric transformations.

Coordination Chemistry and Supramolecular Assemblies Involving 1r,3s + Camphoric Acid

(1R,3S)-(+)-Camphoric Acid as an Enantiopure Ditopic Organic Linker

This compound serves as a valuable enantiopure ditopic organic linker in the construction of coordination polymers and metal-organic frameworks (MOFs). sigmaaldrich.com The term "ditopic" refers to its ability to bind to two separate metal centers, a consequence of its two carboxylate groups. As an "enantiopure" linker, it introduces a specific, non-racemic chirality into the resulting framework. This is crucial for the development of materials with chiroptical properties or for applications in enantioselective processes. csulb.edu

The rigid carbon skeleton of the camphorate molecule imparts conformational stability, which is a desirable trait for creating predictable and robust crystalline structures. google.com Unlike more flexible linkers, its structure is less prone to variation, allowing for more rational design of framework topologies. While it has been successfully employed in creating various chiral structures, it is noteworthy that its effectiveness as a resolving agent for racemic mixtures can be system-dependent; for instance, it failed to resolve certain racemic amines in specific experimental setups. nih.gov The oxidation of the bicyclic terpene (1R)-(+)-camphor yields this compound while retaining a conformationally rigid five-membered ring, a key feature for its role as a building block in novel polymers and frameworks. google.com

Metal-Camphorate Frameworks (MCamFs)

The use of this compound as a ligand has led to the development of a diverse family of Metal-Camphorate Frameworks (MCamFs). These materials are a subclass of MOFs where the camphorate dianion acts as the primary organic linker connecting metal ions or clusters into one-, two-, or three-dimensional networks.

The synthesis of homochiral MOFs is a significant goal in materials chemistry, as these materials are candidates for applications in chiral recognition and separation. csulb.edunih.gov this compound is an excellent building block for this purpose due to its low cost, resistance to racemization under typical solvothermal synthesis conditions, and versatile coordination modes. csulb.edu

The coordination chemistry of the uranyl ion (UO₂²⁺) with this compound has yielded a fascinating array of structures, from one-dimensional polymers to intricate nanosized cages. bohrium.comrsc.org Solvothermal reactions between uranyl nitrate (B79036) and this compound produce novel chiral uranyl-organic frameworks. researchgate.net Depending on the reaction conditions, such as the solvent system and the base used, different architectures can be obtained.

For example, a notable discovery is the formation of a chiral octanuclear cage with an approximate cubic shape, where uranyl ions occupy the apexes. acs.org This nanosized cage, with an internal cavity of about 7 Å, represents a homoleptic cage structure involving uranyl ions. acs.org Furthermore, these cages can act as supramolecular building blocks. In the presence of other metal ions, such as Ba(II), the cages can link together to form more extended two- or three-dimensional assemblies. rsc.orgacs.org Research has shown that using N-methyl-2-pyrrolidone (NMP) as a cosolvent can help avoid the formation of unpredictable hydrolysis products often seen in aqueous uranyl chemistry, leading to the crystallization of 2D assemblies. bohrium.comrsc.org

| Complex | Solvent/Conditions | Resulting Structure | Dimensionality |

| [(UO₂)₄(L)₃(OH)₂(H₂O)₄]·3H₂O | Water-acetonitrile, LiOH | Coordination polymer with hydroxide (B78521) ions | 1D |

| [(UO₂)₈K₈(L)₁₂(H₂O)₁₂]·H₂O | Water-acetonitrile, KOH | 3D framework of octanuclear cages bridged by K⁺ ions | 3D |

| [UO₂(L)(NMP)] | Water-NMP | 2D assembly | 2D |

| [(UO₂)₂Cu(L)₃(NMP)₂] | Water-NMP | 2D assembly with a central Cu(II) layer | 2D |

| [(UO₂)₈(L₁₂H₈)]·12H₂O | Presence of DABCO | Chiral octanuclear cage | 0D (Cage) |

| [Ba(H₂O)₈]₂[(UO₂)₈Ba₂(L₁₂)(H₂O)₄]·8H₂O | Presence of Ba(CH₃COO)₂ | 2D assembly of cages bridged by Ba²⁺ ions | 2D |

L represents the camphorate dianion. Data sourced from multiple studies. bohrium.comrsc.orgacs.org

This compound readily forms coordination polymers with a variety of divalent and trivalent metal cations. libretexts.orglumenlearning.com The specific structure of the resulting polymer—be it a 1D chain, a 2D layer, or a 3D framework—is influenced by the coordination preference of the metal ion, the solvent, and the presence of any ancillary ligands. acs.orgmst.edu

Zn(II): Zinc camphorate frameworks have been synthesized, notably as surface-anchored metal-organic frameworks (SURMOFs) for studying enantioselective adsorption. researchgate.net

Co(II): Cobalt(II) has been incorporated into camphorate-based frameworks, including bimetallic systems with copper, resulting in materials that exhibit both porosity and magnetic properties. acs.org One-dimensional coordination polymers of cobalt(II) with camphoric acid and co-ligands like 1,10-phenanthroline (B135089) have also been prepared. sigmaaldrich.com

Cu(II): Copper(II) ions, often forming paddlewheel secondary building units, have been linked by camphorate ligands to create porous two- and three-dimensional networks. acs.org Heterometallic uranyl-camphorate assemblies containing Cu(II) have also been synthesized. rsc.org

Ni(II): Nickel-based coordination polymers have been synthesized, often exhibiting complex network topologies and finding use as precursors for catalytic materials. mst.edu

Ba(II): The alkaline-earth metal barium has been shown to link pre-formed uranyl camphorate cages, demonstrating its role as a bridging cation to increase the dimensionality of the final structure. acs.org

The primary motivation for creating homochiral MOFs from this compound is their potential use in enantioselective separations. rsc.org The uniform, chiral pores within these frameworks can interact differently with the two enantiomers of a racemic guest molecule, allowing for the preferential adsorption or passage of one over the other. csulb.edu

Studies have demonstrated the successful application of camphorate-based MOFs in the separation of racemic alcohols. sigmaaldrich.comacs.org For example, a Zn-based SURMOF, [{Zn₂((+)cam)₂(dabco)}n], was used with a quartz crystal microbalance to demonstrate the enantioselective adsorption of hexanediol (B3050542) enantiomers. researchgate.net The efficiency of the separation is dictated by the specific interactions—such as hydrogen bonding or steric hindrance—between the guest molecules and the chiral environment of the MOF's pores. This makes the rational design of pore size and functionality a key aspect of developing effective materials for chiral separations. rsc.org

Supramolecular Gels Derived from this compound Salts

Beyond crystalline frameworks, this compound can be used to create soft materials known as supramolecular gels. rsc.orgrsc.org These are two-component systems where a small amount of a "gelator" molecule self-assembles in a liquid to form a three-dimensional network that immobilizes the solvent. beilstein-journals.org

A series of chiral gels have been prepared from the secondary ammonium (B1175870) salts of this compound. beilstein-journals.orgnih.gov By reacting the diacid with various secondary amines (such as dibutylamine (B89481) or dibenzylamine), salts are formed. Under certain conditions, some of these salts act as low-molecular-mass organic gelators (LMOGs), capable of forming gels in organic solvents like nitrobenzene (B124822) and 1,2-dichlorobenzene (B45396). beilstein-journals.org The formation of the gel network is driven by non-covalent interactions, such as hydrogen bonding, which encourage the salt molecules to self-assemble into fibrous structures. beilstein-journals.org

| Amine Salt of this compound | Acid:Amine Ratio | Gelation Ability | Solvent |

| Dibutylamine Camphorate (DBUAMC) | 1:1 | Moderate Gelator | Nitrobenzene |

| Dibenzylamine Camphorate (DBAMC) | 1:1 | Moderate Gelator | 1,2-Dichlorobenzene |

| Dicyclohexylamine Camphorate | 1:2 | Non-gelator | - |

| Dipropylamine Camphorate | 1:2 | Non-gelator | - |

| Dihexylamine Camphorate | 1:2 | Non-gelator | - |

Data sourced from a 2010 study on chiral gels. beilstein-journals.org

The characterization of these gels using techniques like scanning electron microscopy reveals the entangled, fibrous nature of the self-assembled network. The study of such chiral gels is an expanding area, with potential applications in fields requiring chiroptical materials or templates for chiral synthesis. beilstein-journals.org

Synthesis and Self-Assembly Mechanisms of Low Molecular Mass Organic Gelators

Low Molecular Mass Organic Gelators (LMOGs) are small molecules that can self-assemble in organic solvents to create three-dimensional networks, resulting in the formation of a gel. This compound has been successfully utilized to synthesize chiral LMOGs through the formation of salts with various secondary amines. beilstein-journals.org

The synthesis of these gelators is typically straightforward. A general procedure involves reacting this compound with a corresponding secondary amine in a suitable solvent like methanol. beilstein-journals.org The mixture is often sonicated to ensure homogeneity and then allowed to stand at room temperature. Over one to two days, a white solid product precipitates in near-quantitative yield. beilstein-journals.org The stoichiometry of the acid to amine can be varied, leading to either 1:1 or 1:2 salts, which in turn affects their gelation ability. beilstein-journals.org

The self-assembly mechanism of these camphoric acid-based LMOGs is a hierarchical process. Initially, the gelator molecules assemble through non-covalent interactions such as hydrogen bonding, π-π stacking, and van der Waals forces. beilstein-journals.org This initial assembly leads to the formation of one-dimensional structures, often referred to as self-assembled fibrillar networks (SAFINs). beilstein-journals.org As these fibrillar networks grow and entangle, they create a three-dimensional matrix that immobilizes the solvent molecules through capillary action, resulting in the formation of a viscoelastic organogel. beilstein-journals.org

Investigation of Network Structures in Organogels

To understand the structure-property relationships of organogels derived from this compound, a variety of analytical techniques are employed. These methods provide insight into the morphology and stability of the gel network. nih.gov

Scanning Electron Microscopy (SEM): SEM is a powerful tool for visualizing the morphology of the gel network. Images of the xerogel (the dried gel) typically reveal an entangled, fibrous network structure, confirming the presence of SAFINs. nih.gov

X-ray Diffraction (XRD): Both single-crystal and powder XRD can provide information about the packing of the gelator molecules in the solid state. However, correlating the single-crystal structure directly to the gel state can be inconclusive, suggesting that the self-assembly process in solution is complex. nih.gov

Differential Scanning Calorimetry (DSC): DSC is used to determine the thermal properties of the gel, such as the gel-to-sol transition temperature (Tgel). This provides information on the thermal stability of the gel network. nih.gov

Rheology: Rheological studies measure the viscoelastic properties of the gel, providing data on its mechanical strength. For instance, measurements can show that one gel is mechanically stronger than another, as observed in the case of a 1,2-dichlorobenzene gel of a camphoric acid-derived salt being stronger than a nitrobenzene gel of a different salt. beilstein-journals.org

The table below summarizes the gelation abilities of several secondary ammonium salts of this compound, highlighting their performance as LMOGs.

| Salt Name | Acid:Amine Ratio | Gelation Ability | Strongest Gel Solvent |

| DBUAMC 3 | 1:1 | Moderate | Nitrobenzene |

| DBAMC 6 | 1:1 | Moderate | 1,2-Dichlorobenzene |

| Other Salts | 1:2 or 1:1 | Non-gelators or Weak | N/A |

This table is based on findings from a study on chiral gels derived from secondary ammonium salts of this compound. beilstein-journals.org

Formation of Supramolecular Adducts with Organic Polyamines

The dicarboxylic nature of this compound allows it to form supramolecular adducts with organic polyamines through acid-base interactions. Polyamines, which contain multiple amino groups, can interact with the two carboxylic acid groups of camphoric acid, leading to the formation of complex, network-like structures. This interaction is primarily driven by the formation of ammonium carboxylate salts.

The formation of these adducts involves proton transfer from the carboxylic acid groups of camphoric acid to the amino groups of the polyamine. The resulting ionic interactions, combined with extensive hydrogen bonding between the newly formed ammonium ions and carboxylate groups, are the key driving forces for the self-assembly of these supramolecular structures. The specific structure of the resulting adduct will depend on the stoichiometry of the reactants and the structure of the polyamine used. These interactions are fundamental in crystal engineering and the design of new supramolecular materials. nih.gov While detailed studies on adducts of this compound specifically with polyamines are not extensively detailed in the provided search context, the principles are well-established from its reactions with secondary amines to form supramolecular salts. beilstein-journals.org

Computational and Theoretical Studies of 1r,3s + Camphoric Acid and Its Derivatives

Quantum Chemical Calculations on Molecular Structures and Conformations

Quantum chemical calculations, particularly those employing density functional theory (DFT), are pivotal in determining the stable conformations and precise geometric parameters of molecules. For complex structures like (1R,3S)-(+)-camphoric acid, which possesses a sterically constrained cyclopentane (B165970) ring, these calculations can predict bond lengths, bond angles, and dihedral angles with high accuracy.

The general methodology involves optimizing the molecular geometry using a selected level of theory (e.g., B3LYP functional) and basis set (e.g., 6-31G(d)). The resulting theoretical parameters are then compared with experimental data obtained from X-ray crystallography. nih.gov A good agreement between the theoretical and experimental values validates the computational model, which can then be used to explore other properties of the molecule with confidence. nih.govresearchgate.net

A comparison between experimental (X-ray) and theoretical (DFT) bond parameters for a representative organic molecule illustrates the typical level of agreement achieved.

Table 1: Comparison of Selected Experimental and Calculated Geometric Parameters Data shown for a representative ortho-hydroxy Schiff base compound to illustrate the methodology.

| Parameter | Bond/Angle | Experimental (X-ray) (Å/°) | Calculated (DFT/B3LYP) (Å/°) |

| Bond Length | C=N | 1.273 | 1.308 |

| C-O | 1.353 | 1.376 | |

| Torsion Angle | C-C-C-N | -3.9 | -0.14 |

| Adapted from a study on a different molecule to demonstrate the comparative methodology. nih.gov |

Mechanistic Studies and Modeling of Chiral Induction Processes

This compound and its derivatives are widely used as chiral inducing agents in various chemical processes. chemicalbook.comvwr.com Computational modeling is crucial for understanding the mechanisms behind this chiral induction, revealing the specific intermolecular interactions that govern the transfer of stereochemical information.

A notable example is the use of camphoric acid to induce chirality during the formation of metal-organic frameworks (MOFs). researchgate.net In the synthesis of a manganese-formate-based MOF, the presence of this compound (D-cam) or its enantiomer (L-cam) during crystallization results in a bulk material that is homochiral. researchgate.net Computational models can simulate the interaction between the chiral acid and the growing surface of the achiral framework, suggesting that the camphorate molecule preferentially adsorbs onto the crystal surface in a specific orientation, thereby directing the subsequent addition of achiral building blocks to produce a framework with a specific helicity. This is experimentally verified by solid-state circular dichroism spectra, which show mirror-image signals for materials prepared with D-cam versus L-cam. researchgate.net

In asymmetric synthesis, derivatives of camphoric acid are used as chiral auxiliaries. numberanalytics.com Computational studies can elucidate the mechanism by modeling the transition states of the key bond-forming step. For example, in reactions catalyzed by chiral bifunctional Brønsted acids, DFT calculations have shown that a combination of hydrogen bonding and specific catalyst-substrate coordination complexes are responsible for stereoselectivity. nih.gov By analyzing the transition state structures leading to the different possible stereoisomers, researchers can determine which pathway is energetically favored. These models reveal that subtle differences in catalyst structure can lead to significant changes in the orientation of the reactants, favoring the formation of one diastereomer over another. nih.gov This type of analysis, which explains how the chiral scaffold of the auxiliary dictates the stereochemical outcome, is directly applicable to understanding the function of camphor-derived auxiliaries. numberanalytics.comresearchgate.net

Computational Design and Validation of Catalysts and Reaction Pathways

Computational chemistry enables the de novo design of novel catalysts. A prime example is the design of intramolecular Frustrated Lewis Pairs (FLPs) for enantioselective hydrogenation, using the rigid camphor (B46023) backbone as a chiral scaffold. FLPs are combinations of a Lewis acid and a Lewis base that are sterically prevented from forming a classical adduct, leaving their reactivity available for activating small molecules like hydrogen.

Understanding the selectivity of a chemical reaction requires detailed knowledge of the potential energy surface, particularly the structures and energies of the transition states (TS) for all possible reaction pathways. bath.ac.ukyoutube.com Computational methods are uniquely suited for this task. nih.govpatonlab.comrsc.org

For example, in a computational study of the enzyme dihydropyrimidinase, a quantum mechanical cluster approach using DFT was employed to investigate the reaction mechanism and the origin of its stereospecificity. rsc.org By modeling the enzyme's active site and calculating the energy profiles for the conversion of different substrates, the study showed that the enzyme preferentially catalyzes the reaction for one enantiomer. The calculations identified that specific amino acid residues in the active site play a crucial role in stabilizing the transition state for the favored pathway, thereby explaining the observed stereospecificity. rsc.org

Similarly, in a study of Diels-Alder reactions, calculations at the MP2/6-31G* level of theory were used to explore reactivity and selectivity. researchgate.net The computations revealed that the reactions proceed through an asynchronous, concerted transition state. Furthermore, the calculations showed how substituents on the dienophile could alter the relative energy barriers of the endo and exo pathways, thus controlling the kinetic product ratio. researchgate.net These computational approaches, which involve locating transition states, calculating activation energy barriers, and analyzing the non-covalent interactions that determine selectivity, are powerful tools for rationalizing and predicting the outcomes of reactions that employ chiral auxiliaries and catalysts derived from this compound.

Prediction and Interpretation of Spectroscopic Properties (e.g., NMR, X-ray)

Computational methods are extensively used to predict spectroscopic properties, which serves as a powerful means of structure verification and interpretation of experimental data.

The prediction of Nuclear Magnetic Resonance (NMR) spectra is a common application. nih.gov By calculating the magnetic shielding tensors for each nucleus in a molecule, theoretical chemical shifts can be obtained. These calculations typically involve geometry optimization followed by a shielding calculation using methods like Gauge-Independent Atomic Orbital (GIAO) with a suitable DFT functional (e.g., WP04, mPW1PW91) and basis set. nih.gov The calculated values can then be compared to experimental spectra to confirm structural assignments. For complex molecules, Boltzmann-weighting the spectra of several low-energy conformers is often necessary to achieve good agreement with experiment.

Table 2: Predicted ¹H NMR Chemical Shifts for (±)-Camphoric Acid Data predicted for an 800 MHz spectrometer in D₂O.

| Atom(s) | Predicted Chemical Shift (ppm) | Multiplicity |

| H on C3 | 2.59 | m |

| H on C4 (a) | 2.11 | m |

| H on C4 (b) | 1.83 | m |

| H on C5 (a) | 1.83 | m |

| H on C5 (b) | 1.63 | m |

| CH₃ on C2 | 1.15 | s |

| CH₃ on C2 | 0.89 | s |

| CH₃ on C1 | 0.84 | s |

| Source: Human Metabolome Database, predicted spectrum. nih.gov |

Furthermore, Time-Dependent DFT (TD-DFT) is used to calculate electronic transitions and predict chiroptical spectra like circular dichroism (CD) and circularly polarized luminescence (CPL). A study on camphor and camphorquinone (B77051) demonstrated that TD-DFT calculations can provide a satisfactory interpretation of both absorption (CD) and emission (CPL) chiroptical spectra, allowing for detailed insights into the electronic properties of the ground and excited states.

For solid-state analysis, while X-ray crystallography provides the definitive experimental structure, nih.gov computational methods can complement this data. DFT calculations can produce an optimized gas-phase structure whose geometric parameters (bond lengths, angles) can be compared against the solid-state X-ray data to analyze the effects of crystal packing forces. nih.gov

Advanced Characterization and Analytical Methodologies in 1r,3s + Camphoric Acid Research

Determination of Stereochemical Purity and Enantiomeric Excess

Ensuring the stereochemical purity of (1R,3S)-(+)-Camphoric acid is paramount for its use as a chiral resolving agent or in the synthesis of enantiopure materials. wikipedia.org The enantiomeric excess (ee), a measure of the purity of a chiral substance, is determined using several key methods.

Polarimetry is a fundamental technique used to confirm the chiral identity and assess the purity of camphoric acid. The specific rotation is a characteristic physical property of a chiral compound. For this compound, a specific rotation value of approximately +46° is widely reported, measured under specific conditions of concentration and solvent (e.g., c = 1 in ethanol). sigmaaldrich.comsigmaaldrich.comthermofisher.com Deviation from this value can indicate the presence of its enantiomer, (1S,3R)-(-)-Camphoric acid, or other impurities.

Chiral Chromatography , particularly High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase (CSP), is a powerful method for separating and quantifying enantiomers, thereby providing a precise value for the enantiomeric excess. While this compound itself is used as a resolving agent, its own purity is often confirmed using these advanced chromatographic techniques.

Diastereomeric Salt Formation is a classic chemical method for chiral resolution that can also be adapted for purity analysis. wikipedia.org By reacting a sample of camphoric acid with a chiral base of known high purity, a pair of diastereomeric salts is formed. These diastereomers have different physical properties, such as solubility, and can be separated or quantified using methods like fractional crystallization or spectroscopy. google.com The relative amounts of the formed diastereomers directly correlate to the enantiomeric composition of the original camphoric acid sample.

| Parameter | Typical Value/Method | Significance |

|---|---|---|

| Specific Rotation ([α]D) | +46° (c=1, ethanol) | Confirms enantiomeric identity and provides a measure of optical purity. sigmaaldrich.comsigmaaldrich.com |

| Enantiomeric Excess (ee) | Determined by Chiral HPLC | Provides precise quantification of the enantiomeric composition. |

| Melting Point | 183-189 °C | A sharp melting point range indicates high purity. chemicalbook.comsigmaaldrich.com |

X-ray Diffraction Studies for Absolute Configuration and Crystal Structure Elucidation

Single-crystal X-ray diffraction is the definitive method for elucidating the three-dimensional structure of crystalline solids, providing unambiguous proof of molecular connectivity, conformation, and, crucially for chiral molecules, absolute configuration. nih.gov

For this compound, X-ray crystallography confirms the cis relationship between the C1-carboxylic acid group and the C3-carboxylic acid group relative to the cyclopentane (B165970) ring. It also establishes the absolute stereochemistry at the two chiral centers, C1 and C3, as R and S, respectively. nih.gov This technique provides precise bond lengths, bond angles, and torsion angles, revealing the puckered envelope or twist conformation of the five-membered ring.

The power of X-ray diffraction extends to its use in determining the absolute configuration of other molecules. researchgate.net By reacting an unknown chiral compound with this compound, a diastereomeric salt or derivative can be formed. Since the absolute configuration of the camphoric acid moiety is known, it acts as an internal reference within the crystal structure, allowing for the unequivocal assignment of the unknown molecule's stereochemistry. sci-hub.se This "auxiliary" method is a cornerstone of stereochemical analysis in pharmaceutical and natural product research. nih.gov

| Parameter | Description | Reference |

|---|---|---|

| IUPAC Name | (1R,3S)-1,2,2-trimethylcyclopentane-1,3-dicarboxylic acid | nih.gov |

| Molecular Formula | C10H16O4 | nih.gov |

| Chiral Centers | C1 (R), C3 (S) | nih.gov |

| Key Structural Feature | cis-configuration of the two carboxylic acid groups | csulb.edu |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Conformational Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for confirming the molecular structure of this compound and analyzing its conformational dynamics in solution. copernicus.org Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom.

In the ¹H NMR spectrum of this compound, distinct signals are observed for the methyl protons and the protons on the cyclopentane ring. chemicalbook.com The chemical shifts and coupling constants (J-values) between adjacent protons are highly sensitive to the dihedral angles between them, providing crucial data for conformational analysis. researchgate.net For instance, the coupling patterns of the protons at C3 and its neighbors can help deduce the preferred conformation of the ring in a given solvent.

¹³C NMR spectroscopy complements the proton data by providing the chemical shift for each carbon atom in the molecule, confirming the presence of the two carboxylic acid groups, the three methyl groups, and the five carbons of the cyclopentane ring. spectrabase.com Advanced NMR techniques, such as NOESY (Nuclear Overhauser Effect Spectroscopy), can be used to identify protons that are close in space, further refining the conformational model of the molecule in solution.

| Assignment | Chemical Shift (ppm) | Solvent |

|---|---|---|

| -COOH | 12.1 | DMSO-d6 |

| CH | 2.737 | DMSO-d6 |

| CH | 2.371 | DMSO-d6 |

| CH2 | 1.979 | DMSO-d6 |

| CH2 | 1.716 | DMSO-d6 |

| CH3 | 1.370 | DMSO-d6 |

| CH3 | 1.135 | DMSO-d6 |

| CH3 | 0.768 | DMSO-d6 |

*Data extracted from a representative spectrum. chemicalbook.com Shifts may vary slightly based on experimental conditions.

Chromatographic Techniques (e.g., Gel Permeation Chromatography for Polymers)

While HPLC is crucial for enantiomeric purity analysis, other chromatographic techniques are vital when this compound is used as a monomer in polymer synthesis. The incorporation of its rigid, cyclic structure into a polymer backbone can significantly influence the material's properties, such as its glass transition temperature (Tg). google.com

Gel Permeation Chromatography (GPC) , also known as Size Exclusion Chromatography (SEC), is the standard method for determining the molecular weight and molecular weight distribution (polydispersity index, PDI) of polymers. researchgate.net When this compound is polymerized with various diols to create biorenewable polyesters, GPC is used to characterize the resulting macromolecules. google.com The technique separates polymer chains based on their hydrodynamic volume in solution. By comparing the elution time of the polymer sample to that of known standards, key parameters like the number-average molecular weight (Mn) and weight-average molecular weight (Mw) can be determined. polymer.co.kr This information is essential for establishing structure-property relationships and controlling the polymerization process.

Thermal Analysis and Microscopy for Supramolecular Assemblies

This compound is an excellent building block for creating complex supramolecular assemblies and coordination polymers due to its dicarboxylic acid functionality and rigid stereochemistry. chemicalbook.com Thermal analysis and microscopy techniques are critical for characterizing the formation, stability, and phase transitions of these materials. americanpharmaceuticalreview.com

Differential Scanning Calorimetry (DSC) is used to measure the heat flow associated with thermal transitions in a material. It can identify melting points, glass transitions, and crystallization events, providing insight into the thermal stability and purity of supramolecular structures formed with camphoric acid.

Hot Stage Microscopy (HSM) combines an optical microscope with a programmable heating stage. It allows for the direct visualization of physical changes, such as melting, recrystallization, or solvent loss, as a function of temperature. This provides a visual complement to the data obtained from DSC and TGA, aiding in the interpretation of thermal events.

Together, these methods provide a comprehensive understanding of the behavior of supramolecular structures derived from this compound, which is essential for their development in fields such as materials science and crystal engineering.

Emerging Research Areas and Future Directions for 1r,3s + Camphoric Acid

Development of Novel Chiral Catalysts and Auxiliaries with Enhanced Performance

The inherent chirality of (1R,3S)-(+)-Camphoric acid makes it a prime candidate for the development of new chiral auxiliaries and catalysts for asymmetric synthesis. sigmaaldrich.com Chiral auxiliaries are temporarily incorporated into a substrate to control the stereochemical outcome of a reaction, a critical process in the synthesis of enantiomerically pure pharmaceuticals and other bioactive molecules. wikipedia.org

Researchers are designing and synthesizing novel ligands and organocatalysts derived from camphoric acid. For instance, chiral 1,3-diamine ligands prepared from (+)-camphoric acid have been successfully employed in the enantioselective alkylation of aldehydes. researchgate.net Similarly, camphor-derived thiourea (B124793) organocatalysts have been synthesized and applied to multicomponent reactions like the Kabachnik–Fields reaction. researchgate.net These catalysts leverage the rigid camphor (B46023) backbone to create a well-defined chiral environment, enabling high levels of stereocontrol in chemical transformations. The development of such catalysts is crucial for producing single-enantiomer drugs, thereby enhancing their efficacy and minimizing potential side effects. nih.gov

Further research in this area focuses on modifying the camphoric acid scaffold to fine-tune the steric and electronic properties of the resulting catalysts. This includes the synthesis of camphor-derived sulfonamides and their application as chiral auxiliaries in reactions like the Morita-Baylis-Hillman reaction. researchgate.net The goal is to create highly efficient and selective catalysts that can be used in a broad range of asymmetric transformations, from carbon-carbon bond formations to the synthesis of complex heterocyclic systems. wikipedia.orgchim.it

Exploration of New Coordination Frameworks with Tailored Functionalities

This compound serves as an excellent organic linker for the construction of chiral coordination polymers and metal-organic frameworks (MOFs). csulb.edu These materials are formed by self-assembly of metal ions and organic ligands, creating one-, two-, or three-dimensional structures with potential applications in areas like gas storage, separation, and catalysis. nih.govtsijournals.com The chirality of camphoric acid allows for the synthesis of homochiral frameworks, which are of particular interest for enantioselective applications. csulb.edu

Researchers have successfully synthesized a variety of coordination polymers using this compound with different metal ions, including uranyl (UO₂²⁺), cadmium (Cd²⁺), cobalt (Co²⁺), and lanthanides (Ln³⁺). researchgate.netnih.govrsc.org The resulting frameworks exhibit diverse topologies, from 1D chains and 2D layered networks to complex 3D structures. rsc.orgacs.org The specific structure and dimensionality can often be controlled by the choice of metal ion, co-ligands, and reaction conditions such as temperature and solvent. nih.govacs.org

A key area of emerging research is the investigation of the functional properties of these camphor-based coordination frameworks. Studies have revealed promising luminescent and magnetic properties. researchgate.netmdpi.com For example, uranyl camphorate complexes have been shown to exhibit photoluminescence, a property useful for sensing applications. nih.govrsc.org Lanthanide-based coordination polymers can also display characteristic luminescence, making them potential candidates for sensors to detect specific ions or small molecules. nih.govresearchgate.net Furthermore, frameworks incorporating paramagnetic metal ions like manganese or cobalt can exhibit interesting magnetic behaviors, such as antiferromagnetic coupling. researchgate.netmdpi.com The ability to tailor these functionalities by modifying the framework's components opens up possibilities for creating advanced materials for sensing, optics, and spintronics. rsc.org

| Metal Ion(s) | Dimensionality | Key Functionality/Property | Reference |

|---|---|---|---|

| Uranyl (UO₂²⁺) | 0D (Cage), 1D, 2D | Photoluminescence | nih.govrsc.org |

| Cadmium (Cd²⁺) | 1D, 2D, 3D | Luminescence, Nonlinear Optics | acs.org |

| Cobalt (Co²⁺) | 3D | Luminescence Sensing, Liquid-Phase Separation | researchgate.net |

| Manganese (Mn²⁺) | 3D | Magnetic Properties | researchgate.net |

| Lanthanides (Ln³⁺) | 1D | Magnetic Properties | researchgate.net |

Integration into Advanced Materials Science (e.g., Biobased Copolymers)

In the drive towards a sustainable, circular economy, this compound is emerging as a valuable biobased building block for the synthesis of novel polymers. nih.govnih.gov Its derivation from natural camphor aligns with the principles of green chemistry, providing a renewable alternative to petroleum-based monomers for producing high-performance plastics. mdpi.comwhiterose.ac.uk

Recent research has focused on the synthesis of fully biobased random copolyesters by combining camphoric acid with other bio-derived monomers, such as 2,5-furandicarboxylic acid (FDCA). nih.gov High molecular weight copolymers have been successfully synthesized via melt polycondensation, a solvent-free process suitable for industrial application. nih.govresearchgate.net

The incorporation of the rigid, aliphatic camphorate unit into the polymer backbone allows for the tuning of the material's properties. nih.gov Studies on copolyesters of FDCA and camphoric acid have shown that varying the amount of the camphoric co-unit can modulate thermal stability, mechanical properties, and gas barrier capabilities. nih.govresearchgate.net While increasing the camphoric acid content can slightly decrease the onset of thermal degradation, the resulting copolymers maintain excellent stability with degradation temperatures above 370°C. nih.gov Mechanically, the introduction of camphoric acid can transform a rigid polymer into a more flexible or even elastomeric material with significantly improved elongation at break. nih.govnih.gov These tunable properties make camphor-based copolymers promising candidates for applications such as sustainable food packaging. nih.gov

| Copolymer System | Key Monomers | Tunable Properties | Potential Application | Reference |

|---|---|---|---|---|

| Aromatic/Aliphatic Copolyesters | This compound, 2,5-Furandicarboxylic acid, 1,4-Butanediol | Thermal Stability, Mechanical Resistance (e.g., Elastic Modulus, Elongation at Break), Gas Barrier Performance | Flexible Food Packaging | nih.gov |

Expanding Utility in the Stereoselective Synthesis of Architecturally Complex Molecules

The well-defined, rigid stereochemistry of this compound and its derivatives makes them highly valuable as chiral building blocks in the synthesis of complex organic molecules, including natural products and pharmaceuticals. chim.itnih.gov In asymmetric synthesis, the goal is to produce a single enantiomer of a chiral molecule, which is often the biologically active form. nih.govdu.ac.in

Camphor-derived structures can be used as a starting point or as an auxiliary to guide the stereochemical outcome of key reaction steps. wikipedia.org For example, (1S)-(+)-ketopinic acid, a derivative of camphor, has been used as a precursor for the synthesis of a diverse library of chiral diamines. These diamines, in turn, are converted into bifunctional thiourea organocatalysts used in asymmetric conjugate addition reactions. nih.gov

The application of camphor-derived auxiliaries, such as Oppolzer's camphorsultam, is a classic strategy in stereoselective synthesis. wikipedia.org These auxiliaries are temporarily attached to a molecule to direct reactions like alkylations, aldol (B89426) reactions, or cycloadditions with high diastereoselectivity. wikipedia.org The rigid camphor framework effectively shields one face of the reactive center, forcing the incoming reagent to approach from the less hindered side. researchgate.net After the desired stereocenter is set, the auxiliary can be cleanly removed. This strategy has been instrumental in the total synthesis of complex natural products like manzacidin B. wikipedia.org Current research continues to explore new ways to leverage the camphor scaffold to tackle challenging synthetic problems, such as in enantioselective cationic polycyclizations, further expanding its role in the creation of architecturally complex molecules. researchgate.net

Q & A